molecular formula C6H14OS B1425619 2-Ethyl-1-hydroxybutane-2-thiol CAS No. 159982-42-0

2-Ethyl-1-hydroxybutane-2-thiol

Cat. No. B1425619
M. Wt: 134.24 g/mol
InChI Key: FJVSDVOSRUUQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of “2-Ethyl-1-hydroxybutane-2-thiol” is not clearly documented in the available resources .


Molecular Structure Analysis

The molecular structure analysis of “2-Ethyl-1-hydroxybutane-2-thiol” is not clearly documented in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “2-Ethyl-1-hydroxybutane-2-thiol” are not clearly documented in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethyl-1-hydroxybutane-2-thiol” are not clearly documented in the available resources .

Scientific Research Applications

Flavor and Fragrance Chemistry

  • Chemoenzymatic Synthesis for Flavor and Fragrance : Research by Dia et al. (2010) highlighted a chemoenzymatic method to produce thiol compounds like ethyl 3-thiobutanoate, relevant in flavor and fragrance chemistry for their fruity notes.

Analytical Methods in Oenology

  • Wine Analysis : Herbst-Johnstone et al. (2013) developed a novel method using ethyl propiolate as a derivatizing agent to quantify varietal thiols in wine, improving sensitivity and user-friendliness in analysis (Herbst-Johnstone et al., 2013).

Biotechnology and Biochemistry

  • Microbial Production of New Compounds : Sun et al. (2009) isolated new compounds from the marine fungus Trichoderma atroviride, including a compound structurally related to 2-ethyl-1-hydroxybutane-2-thiol (Sun et al., 2009).

Sensory Analysis and Food Science

  • Impact on Aroma Perception : Itobe et al. (2009) studied the relationship between volatile thiols in drinks and the odorants reaching the olfactory epithelium, which can alter aroma perception during consumption (Itobe et al., 2009).

Safety And Hazards

The safety and hazards associated with “2-Ethyl-1-hydroxybutane-2-thiol” are not clearly documented in the available resources .

Future Directions

The future directions for the study and application of “2-Ethyl-1-hydroxybutane-2-thiol” are not clearly documented in the available resources .

properties

IUPAC Name

2-ethyl-2-sulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-3-6(8,4-2)5-7/h7-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVSDVOSRUUQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-hydroxybutane-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-1-hydroxybutane-2-thiol
Reactant of Route 2
2-Ethyl-1-hydroxybutane-2-thiol
Reactant of Route 3
2-Ethyl-1-hydroxybutane-2-thiol
Reactant of Route 4
2-Ethyl-1-hydroxybutane-2-thiol
Reactant of Route 5
2-Ethyl-1-hydroxybutane-2-thiol
Reactant of Route 6
2-Ethyl-1-hydroxybutane-2-thiol

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